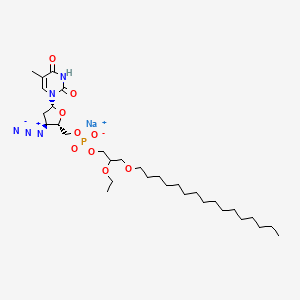

3'-Azido-3'-deoxy-5'-((3-hexadecyloxy-2-ethoxypropyl)phosphoryl)thymidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

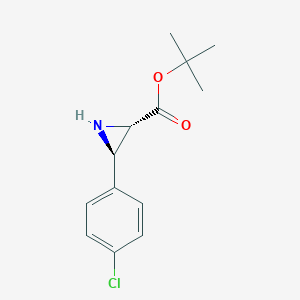

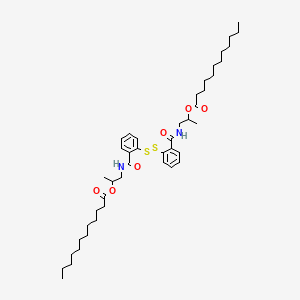

PhosphoLipid-AZT is a compound that combines the properties of phospholipids and azidothymidine (AZT). Phospholipids are a class of lipids that are a major component of all cell membranes, forming lipid bilayers. Azidothymidine, also known as zidovudine, is an antiretroviral medication used to prevent and treat HIV/AIDS. The combination of these two molecules aims to enhance the delivery and efficacy of AZT by leveraging the unique properties of phospholipids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PhosphoLipid-AZT typically involves the conjugation of AZT with a phospholipid molecule. One common method is the solvent evaporation technique, where AZT is dissolved in an organic solvent along with the phospholipid. The mixture is then evaporated to form a thin film, which is subsequently hydrated to form liposomes containing the drug . Another method involves the use of co-axial electrohydrodynamic atomization to generate microbubbles coated with phospholipids .

Industrial Production Methods: Industrial production of PhosphoLipid-AZT can involve large-scale solvent evaporation techniques, where the drug and phospholipid are mixed in large reactors and the solvent is evaporated under controlled conditions. The resulting product is then processed to form liposomes or other suitable delivery systems. Quality control measures, such as 1H NMR and other analytical techniques, are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: PhosphoLipid-AZT undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the phospholipid component can be catalyzed by enzymes such as phospholipase A2, leading to the release of fatty acids and lysophospholipids . Oxidation reactions can occur at the unsaturated fatty acid chains of the phospholipid, while reduction reactions can involve the azido group of AZT.

Common Reagents and Conditions: Common reagents used in the reactions of PhosphoLipid-AZT include water for hydrolysis, oxygen or other oxidizing agents for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. The reactions are typically carried out under physiological conditions, with specific enzymes or catalysts used to facilitate the reactions .

Major Products Formed: The major products formed from the hydrolysis of PhosphoLipid-AZT include fatty acids, lysophospholipids, and AZT. Oxidation reactions can lead to the formation of peroxides and other oxidized derivatives of the fatty acids, while reduction reactions can result in the formation of amines from the azido group of AZT .

Wissenschaftliche Forschungsanwendungen

PhosphoLipid-AZT has a wide range of scientific research applications. In chemistry, it is used to study the interactions between lipids and drugs, as well as the mechanisms of drug delivery. In biology, it is used to investigate the role of phospholipids in cellular processes and the effects of AZT on viral replication. In medicine, PhosphoLipid-AZT is explored as a potential treatment for HIV/AIDS, leveraging the enhanced delivery properties of phospholipids to improve the efficacy of AZT . In industry, it is used in the development of advanced drug delivery systems and formulations .

Wirkmechanismus

The mechanism of action of PhosphoLipid-AZT involves the delivery of AZT to target cells via the phospholipid component. Phospholipids facilitate the incorporation of AZT into cell membranes, enhancing its uptake by cells. Once inside the cell, AZT is phosphorylated to its active triphosphate form, which inhibits the reverse transcriptase enzyme of HIV, preventing viral replication . The phospholipid component also helps to stabilize the drug and protect it from degradation, further enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

PhosphoLipid-AZT can be compared with other phospholipid-drug conjugates, such as phospholipid-doxorubicin and phospholipid-paclitaxel. These compounds also leverage the properties of phospholipids to enhance drug delivery and efficacy. PhosphoLipid-AZT is unique in its combination of a phospholipid with AZT, specifically targeting HIV/AIDS treatment . Similar compounds include phospholipid-doxorubicin, phospholipid-paclitaxel, and phospholipid-cisplatin .

PhosphoLipid-AZT stands out due to its specific application in antiviral therapy, whereas other phospholipid-drug conjugates are primarily used in cancer treatment. This highlights the versatility and potential of phospholipid-based drug delivery systems in various therapeutic areas .

Eigenschaften

CAS-Nummer |

131933-70-5 |

|---|---|

Molekularformel |

C31H55N5NaO9P |

Molekulargewicht |

695.8 g/mol |

IUPAC-Name |

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-ethoxy-3-hexadecoxypropyl) phosphate |

InChI |

InChI=1S/C31H56N5O9P.Na/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-41-22-26(42-5-2)23-43-46(39,40)44-24-28-27(34-35-32)20-29(45-28)36-21-25(3)30(37)33-31(36)38;/h21,26-29H,4-20,22-24H2,1-3H3,(H,39,40)(H,33,37,38);/q;+1/p-1/t26?,27-,28+,29+;/m0./s1 |

InChI-Schlüssel |

CCQYHAZIJATIJK-JKGAGTFZSA-M |

Isomerische SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCC.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCC.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)